3,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c20-14-7-6-13(10-15(14)21)18(25)22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-26-19/h1-7,10H,8-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMACZWNUBBVFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a novel derivative within the class of imidazo[2,1-b][1,3]thiazole compounds. This class has gained attention due to its diverse biological activities, particularly in oncology and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structure of this compound can be broken down into key components:
- Imidazo[2,1-b][1,3]thiazole moiety : Known for its role in various biological activities.
- Fluorine substitutions : The presence of fluorine atoms can enhance the compound's lipophilicity and bioavailability.
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit potent inhibitory effects on specific kinases involved in cancer progression. For instance:
- FLT3 Kinase Inhibition : A study highlighted that derivatives with similar structures showed significant inhibition of FLT3 in acute myeloid leukemia (AML) cell lines (IC50 values as low as 0.002 μM) .
- FAK Modulation : Other derivatives demonstrated the ability to inhibit focal adhesion kinase (FAK), which is overexpressed in several cancers including mesothelioma .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[2,1-b][1,3]thiazole structure can significantly affect biological activity:
- Substituents on the phenyl ring : Electron-donating groups enhance cytotoxicity against cancer cells.
- Fluorine atoms : Their presence often correlates with increased potency due to improved interaction with biological targets.
Biological Activity Data
A summary of biological activities based on available research findings is presented in the table below:
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| FLT3 Inhibition | MV4-11 (AML cell line) | 0.002 μM | |
| FAK Inhibition | MesoII and STO cells | 0.59 - 2.81 μM | |
| Antitumor Activity | Various cancer cell lines | < Doxorubicin |
Case Studies
Several studies have investigated the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:
- Acute Myeloid Leukemia Study : A compound structurally related to our target showed high potency against FLT3-dependent AML cells. The study emphasized its potential for targeted therapy in leukemia patients .
- Mesothelioma Research : Another study focused on the inhibition of FAK in mesothelioma cells. Compounds exhibited significant antitumor activity and enhanced efficacy when combined with gemcitabine .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide exhibit significant anticancer properties. The compound's structure suggests potential inhibition of key oncogenic pathways.
Case Study : A study investigated the efficacy of imidazole derivatives in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). The findings demonstrated that certain derivatives could inhibit c-KIT kinase activity effectively, suggesting similar potential for 3,4-difluoro-N-(...) .
Inhibition of Kinases
The compound may act as an inhibitor of various kinases implicated in cancer progression. Kinase inhibitors are crucial in treating cancers with specific mutations.
Research Insight : Inhibitors targeting c-KIT have been shown to be effective against GISTs and systemic mastocytosis. The structural characteristics of 3,4-difluoro-N-(...) align with known kinase inhibitors .
Pharmacological Studies
Pharmacological studies highlight the importance of fluorinated compounds in enhancing bioactivity and selectivity for biological targets.
Analysis : The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of compounds. This modification can lead to improved metabolic stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Substituents on the benzamide ring : Fluorination patterns (e.g., 3,4-difluoro vs. 4-fluoro in ’s 4-fluoro-N-{[6-(4-methylphenyl)-imidazothiazol-5-yl]methyl}benzamide).
- Imidazothiazole core modifications : Phenyl (target compound) vs. bromophenyl (’s compounds 12h–k) or chlorophenyl (’s 15–20).
- Linker groups : Methylenebenzamide (target) vs. acetamide-triazole (’s 12h–k) or thiourea ().
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationship (SAR) Trends
- Fluorine Substitution: The 3,4-difluoro motif in the target compound may improve metabolic stability and lipophilicity compared to mono-fluoro () or non-fluorinated analogs.
- Phenyl vs.
- Linker Flexibility : Methylenebenzamide (target) offers rigidity, whereas triazole-acetamide linkers () introduce rotational freedom, which could influence binding kinetics.
Preparation Methods
Synthesis of 6-Phenylimidazo[2,1-b][1, Thiazole-5-Carbaldehyde
A modified Vilsmeier-Haack reaction enables formylation at the 5-position of the imidazothiazole core. As demonstrated in, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde reacts with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 60°C for 4 hours to introduce the aldehyde group. This method adapts to the thiazole system by substituting the pyridine precursor with a thioamide intermediate.
Key Steps :
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Thioamide Preparation : React 2-aminothiazole with α-bromoacetophenone in propan-2-ol under reflux for 12 hours to form the thioamide intermediate.
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Cyclization : Treat the thioamide with POCl₃ in DMF at 0°C, followed by heating to 60°C to yield the 5-carbaldehyde derivative.
Analytical Validation :
Synthesis of 3,4-Difluorobenzamide
The benzamide moiety derives from 3,4-difluorobenzoic acid via a two-step process involving nitrile formation and subsequent hydrolysis.
Preparation of 3,4-Difluorobenzonitrile
As per, 1,2-difluorobenzene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–40°C to form 3,4-difluoro-(α,α,α-trichloroacetyl)benzene. Ammonolysis with aqueous ammonia at −10–60°C yields 3,4-difluorobenzamide, which undergoes dehydration using PCl₅ or POCl₃ to produce 3,4-difluorobenzonitrile.
Reaction Conditions :
Conversion to 3,4-Difluorobenzoyl Chloride
Treat 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) at reflux for 3 hours to generate the acyl chloride, a reactive intermediate for amide coupling.
Coupling of Imidazothiazole and Benzamide Moieties
The final step involves nucleophilic acyl substitution between the aminomethyl-imidazothiazole and 3,4-difluorobenzoyl chloride.
Reductive Amination of 5-Carbaldehyde
Reduce the 5-carbaldehyde group to a primary amine using sodium borohydride (NaBH₄) in methanol at 0°C, followed by neutralization with HCl to form the hydrochloride salt.
Amide Bond Formation
React the aminomethyl-imidazothiazole hydrochloride with 3,4-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stir at room temperature for 12 hours to achieve coupling.
Optimization Notes :
-
Catalyst : Et₃N (2 equiv) ensures deprotonation of the amine.
-
Solvent : Anhydrous DCM minimizes hydrolysis of the acyl chloride.
Characterization Data :
Purification and Analytical Methods
Column Chromatography
Purify intermediates using silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) or dichloromethane/methanol (95:5).
Spectroscopic Validation
Challenges and Mitigation Strategies
-
Low Yields in Cyclization :
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Byproduct Formation in Amide Coupling :
Scalability and Industrial Feasibility
The described route is scalable to gram-scale with modifications:
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Continuous Flow Reactors : For steps requiring precise temperature control (e.g., Vilsmeier-Haack reaction).
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Catalyst Recycling : Recover Lewis acid catalysts (e.g., AlCl₃) via aqueous workup.
Comparative Analysis of Synthetic Routes
Q & A
Synthesis and Optimization
Basic: What are the key synthetic routes for 3,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide, and how are intermediates purified? Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazothiazole Core Formation : Cyclocondensation of substituted thiazoles with α-halo ketones under reflux in ethanol or DMF, as seen in analogous imidazo[2,1-b]thiazole syntheses .
Benzamide Coupling : Amide bond formation via EDCI/HOBt-mediated coupling between 3,4-difluorobenzoic acid and the imidazothiazole-methylamine intermediate in anhydrous DCM .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >90% purity. Monitor progress via TLC (chloroform:acetone, 3:1) .
Advanced: How can reaction yields be optimized while minimizing by-products like dehalogenated analogs? Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalysis : Add K₂CO₃ (1.2 eq.) to enhance nucleophilic substitution efficiency in imidazothiazole formation .
- Temperature Control : Maintain 60–70°C during cyclization to prevent thermal degradation .
- Real-Time Monitoring : Employ HPLC-MS to detect and quantify by-products early, adjusting stoichiometry dynamically .
Biological Activity Profiling
Basic: What in vitro assays are used to screen this compound for anticancer activity? Methodological Answer:
- Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) using flow cytometry .
Advanced: How can molecular docking elucidate its mechanism of action against kinase targets? Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known imidazothiazole inhibitors .
- Docking Workflow : Use AutoDock Vina with flexible ligand sampling and AMBER force fields. Validate poses via MD simulations (100 ns) .
- Binding Affinity : Calculate ΔG values; correlate with experimental IC₅₀ to identify key residues (e.g., hinge-region interactions) .
Structural Characterization
Basic: Which spectroscopic techniques confirm the compound’s structure? Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and difluorobenzamide carbonyl (δ 165–167 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry? Methodological Answer:
- Crystallization : Slow vapor diffusion (DMSO:diethyl ether) to obtain single crystals .
- Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) at 100K. Refine structures via SHELXL, reporting R-factor <0.05 .
Structure-Activity Relationships (SAR)
Basic: Which substituents on the benzamide moiety enhance potency? Methodological Answer:
- Fluorine Positioning : 3,4-Difluoro substitution improves membrane permeability (logP ~3.2) vs. mono-fluoro analogs .
- Methyl Group Addition : A para-methyl on the phenyl ring increases hydrophobic interactions in kinase pockets .
Advanced: How do DFT calculations predict electronic effects of substituents on bioactivity? Methodological Answer:
- HOMO-LUMO Analysis : Calculate orbital energies (Gaussian 09, B3LYP/6-31G*) to assess electron-withdrawing effects of fluorine .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic attack sites for prodrug design .
Stability and Solubility
Basic: What methods assess aqueous solubility for in vivo studies? Methodological Answer:
- Shake-Flask Method : Saturate PBS (pH 7.4) with compound, quantify via UV-Vis (λmax=270 nm) .
- Thermodynamic Solubility : Use HPLC calibration curves after 24-hour agitation .
Advanced: How can nanoformulation improve bioavailability? Methodological Answer:
- Liposomal Encapsulation : Prepare via thin-film hydration (soy phosphatidylcholine:cholesterol, 7:3). Characterize size (DLS: 120–150 nm) and entrapment efficiency (>75%) .
- In Vivo PK : Monitor plasma concentration in murine models using LC-MS/MS .
Analytical Method Development
Advanced: How to validate an LC-MS/MS method for quantifying nanomolar concentrations in plasma? Methodological Answer:
- Column : C18 (2.1×50 mm, 1.7 µm) with gradient elution (0.1% formic acid in acetonitrile/water).
- Calibration : Linear range 1–1000 ng/mL (R²>0.99). Include QC samples for precision (<15% RSD) .
Handling Data Contradictions
Advanced: How to reconcile conflicting cytotoxicity data across studies? Methodological Answer:
- Meta-Analysis : Pool data from ≥3 independent studies; apply Cohen’s d to quantify effect sizes .
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
Computational Modeling
Advanced: What MD parameters predict binding stability with DNA topoisomerase II? Methodological Answer:
- Simulation Setup : NAMD, CHARMM36 force field, 150 mM NaCl, 310K.
- Metrics : RMSD (<2 Å), hydrogen bond occupancy (>50%), and MM-PBSA binding energy .
Metabolic Pathways
Advanced: How to identify Phase I metabolites using human liver microsomes? Methodological Answer:
- Incubation : 1 µM compound + NADPH (37°C, 60 min). Quench with ice-cold acetonitrile.
- Metabolite ID : UPLC-QTOF-MS in positive ion mode; screen for hydroxylation (+16 Da) and defluorination (-18 Da) .
Toxicity Profiling
Advanced: What in vivo models assess hepatotoxicity? Methodological Answer:
- Rodent Studies : Administer 50 mg/kg/day (oral, 14 days). Measure ALT/AST levels and liver histopathology .
- Organ-on-Chip : Use hepatocyte-laden microfluidic devices to predict human hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
